2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide
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Overview
Description
2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroisoquinoline moiety, a dihydropyrimidinone core, and a substituted acetamide group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline intermediate, which is then coupled with a dihydropyrimidinone derivative. The final step involves the introduction of the acetamide group through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and maintain consistent quality. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selective transformations and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science and the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Luteolin: A natural flavonoid with antidepressant properties.
Uniqueness
2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE stands out due to its complex structure and versatile reactivity
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H26N4O2/c1-17-7-9-19(10-8-17)14-25-22(29)16-28-23(30)13-18(2)26-24(28)27-12-11-20-5-3-4-6-21(20)15-27/h3-10,13H,11-12,14-16H2,1-2H3,(H,25,29) |
InChI Key |
IOTKBDYDTDGNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=C(N=C2N3CCC4=CC=CC=C4C3)C |
Origin of Product |
United States |
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